molecular formula C7H11NO2 B12273376 2-Azabicyclo[2.2.1]heptane-1-carboxylic acid

2-Azabicyclo[2.2.1]heptane-1-carboxylic acid

Cat. No.: B12273376
M. Wt: 141.17 g/mol
InChI Key: HKUIKOCWQUWKQK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Azabicyclo[221]heptane-1-carboxylic acid is an organic compound that belongs to the class of bicyclic compounds containing nitrogen It is a derivative of azabicycloheptane, which is characterized by a bicyclic structure with a nitrogen atom incorporated into the ring system

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Azabicyclo[2.2.1]heptane-1-carboxylic acid can be achieved through several methods. One common approach involves the palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes. This reaction proceeds efficiently with a broad array of substrates and can be further functionalized to build a library of bridged aza-bicyclic structures . Another method involves the synthesis of ethyl 1-azabicyclo[2.2.1]heptane-3-carboxylate via 1-benzylperhydropyrano[3,4-c]pyrrol-4-one and 1-benzyl-3-(2-bromoethyl)-4-ethoxycarbonylpyrrolidinium bromide .

Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the scalability of the aforementioned synthetic routes suggests that they could be adapted for industrial-scale production with appropriate optimization of reaction conditions and purification processes.

Chemical Reactions Analysis

Types of Reactions: 2-Azabicyclo[2.2.1]heptane-1-carboxylic acid undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. For example, the compound can react with electrophilic reagents to give addition products, and with m-chloroperoxybenzoic acid (MCPBA) to form epoxides .

Common Reagents and Conditions: Common reagents used in the reactions of this compound include palladium catalysts, MCPBA, and various electrophilic reagents. Reaction conditions typically involve controlled temperatures and the use of solvents such as tetrahydrofuran (THF) to facilitate the reactions .

Major Products: The major products formed from the reactions of this compound include epoxides, addition products, and various functionalized bicyclic structures .

Scientific Research Applications

2-Azabicyclo[221]heptane-1-carboxylic acid has a wide range of scientific research applications In chemistry, it is used as a building block for the synthesis of complex bicyclic structuresThe compound can also be used in the development of new materials and industrial processes .

Mechanism of Action

The mechanism of action of 2-Azabicyclo[2.2.1]heptane-1-carboxylic acid involves its interaction with molecular targets and pathways in biological systems. The compound can act as a ligand for various receptors and enzymes, modulating their activity and leading to specific biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Properties

Molecular Formula

C7H11NO2

Molecular Weight

141.17 g/mol

IUPAC Name

2-azabicyclo[2.2.1]heptane-1-carboxylic acid

InChI

InChI=1S/C7H11NO2/c9-6(10)7-2-1-5(3-7)4-8-7/h5,8H,1-4H2,(H,9,10)

InChI Key

HKUIKOCWQUWKQK-UHFFFAOYSA-N

Canonical SMILES

C1CC2(CC1CN2)C(=O)O

Origin of Product

United States

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